3-Amino-N-(2-furylmethyl)propanamide hydrochloride
Description
Chemical Significance in Contemporary Organic Chemistry
This compound represents a structurally significant compound in contemporary organic chemistry, characterized by its molecular formula C8H13ClN2O2 and molecular weight of 204.65 grams per mole. The compound exhibits a complex molecular architecture that integrates multiple functional groups essential for modern synthetic applications. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-amino-N-(furan-2-ylmethyl)propanamide;hydrochloride, reflecting its precise structural organization.
The chemical significance of this compound lies primarily in its role as a synthetic intermediate and building block for more complex molecular structures. The presence of both amino and amide functionalities within the same molecule provides multiple sites for chemical modification and derivatization. Contemporary organic chemists recognize such bifunctional molecules as particularly valuable for constructing complex architectures through sequential transformations. The furan ring system contributes additional reactivity patterns that enhance the compound's utility in synthetic chemistry applications.
Recent developments in organic synthesis have highlighted the importance of furan-containing compounds in pharmaceutical chemistry and materials science. The incorporation of furan rings into molecular frameworks often imparts unique biological activities and physicochemical properties. Research in this area has demonstrated that furan-substituted amino acid derivatives can serve as important precursors for bioactive compounds with diverse therapeutic applications. The specific structural arrangement in this compound positions it as a potential intermediate for developing novel pharmaceutical agents.
The compound's chemical database entry reveals its creation date of October 30, 2011, with recent modifications as of May 18, 2025, indicating ongoing research interest and potential new applications. This temporal development suggests that the compound continues to attract attention from the scientific community for various research applications. The maintenance and updating of chemical databases for this compound reflects its sustained relevance in contemporary organic chemistry research.
Historical Development of β-Alanine Derivatives
The historical development of β-alanine derivatives traces back to fundamental discoveries in amino acid chemistry and has evolved into a sophisticated field of synthetic organic chemistry. β-Alanine itself represents the only naturally occurring β-type amino acid in nature, distinguishing it from the more common α-amino acids that form the basis of protein structure. This unique positioning has driven extensive research into β-alanine modifications and derivatives over several decades.
The synthetic pathways for β-alanine production have undergone significant evolution since the early chemical synthesis methods. Traditional chemical synthesis approaches utilized starting materials such as acrylic acid, acrylonitrile, β-aminoacrylonitrile, or succinimide under various reaction conditions. These early methods, while effective, often required extreme reaction conditions including high temperatures, high pressures, and strongly acidic or alkaline environments, leading to significant energy consumption and byproduct formation.
Biological synthesis methods for β-alanine have emerged as more environmentally friendly alternatives, offering advantages including product specificity, mild reaction conditions, and simplified processes. The development of enzymatic approaches has particularly influenced the field of β-alanine derivative chemistry. Research has demonstrated that aspartate ammonia-lyase and aspartate decarboxylase cascade systems can effectively produce β-alanine from various substrates, including fumaric acid and L-aspartate. These biological methods have opened new avenues for creating β-alanine derivatives with enhanced specificity and reduced environmental impact.
The transition from simple β-alanine to more complex derivatives like this compound represents a natural progression in this field. Modern synthetic chemistry has embraced the modification of the β-alanine backbone through various substitution patterns and functional group transformations. The incorporation of heterocyclic systems, particularly furan rings, into β-alanine derivatives has emerged as a significant research direction due to the unique properties imparted by these aromatic systems.
Contemporary research in β-alanine derivatives has expanded beyond simple structural modifications to include sophisticated applications in pharmaceutical chemistry and materials science. The development of compounds like this compound reflects this evolution, combining the fundamental β-alanine structure with strategically positioned functional groups that enhance both synthetic utility and potential biological activity.
Position Within Furylmethyl-Substituted Amide Compounds
This compound occupies a distinctive position within the broader class of furylmethyl-substituted amide compounds, representing a specific convergence of furan chemistry and amide functionality. The compound belongs to a family of molecules that incorporate furan rings attached to amide nitrogen atoms through methylene linkers, creating unique structural and electronic properties that distinguish them from other heterocyclic amides.
Research in furan-containing amide chemistry has demonstrated the synthetic versatility of these molecular frameworks. Studies have shown that lipase-catalyzed synthesis can effectively produce various furylmethyl amide derivatives under mild reaction conditions. The chemoselective functionalization of compounds containing both furan rings and amino functionalities has been achieved using immobilized Candida antarctica lipase B as a biocatalyst, demonstrating the synthetic accessibility of related structures. These findings establish the synthetic precedent for compounds like this compound within established chemical methodologies.
The structural relationship between this compound and other furan-containing compounds is further illustrated by comparative analysis with related structures. For example, furan-2-carboxylic acid (3-amino-propyl)-amide, which shares similar structural elements but with different connectivity patterns, demonstrates the diversity possible within this chemical space. The molecular weight of 168.19 grams per mole for the related compound compared to 204.65 grams per mole for the hydrochloride salt illustrates the structural modifications present in different members of this compound class.
Contemporary synthetic approaches to furylmethyl-substituted amides have emphasized the importance of protecting group strategies and selective functionalization methods. Research has demonstrated that N-(furan-2-ylmethyl)acetamide and related compounds can be synthesized efficiently using various coupling reagents under microwave radiation conditions. These methodological developments provide the synthetic foundation for accessing more complex derivatives like this compound through controlled functionalization sequences.
The position of this compound within this compound class is further defined by its specific substitution pattern and functional group arrangement. The presence of both amino and amide functionalities, combined with the furylmethyl substitution, creates multiple sites for potential chemical transformations and biological interactions. This structural complexity positions the compound as both a synthetic intermediate and a potentially bioactive molecule in its own right, reflecting the multifaceted nature of modern furylmethyl-substituted amide chemistry.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C8H13ClN2O2 | 204.65 | Furan ring, amino group, amide functionality, HCl salt |
| 3-Amino-3-(furan-2-yl)propanamide | C7H10N2O2 | 154.17 | Furan ring directly attached to carbon backbone |
| Furan-2-carboxylic acid (3-amino-propyl)-amide | C8H12N2O2 | 168.19 | Furan carboxamide with aminopropyl substitution |
| 3-Amino-N-methylpropanamide | C4H10N2O | 102.14 | Simple methyl substitution without furan ring |
Properties
IUPAC Name |
3-amino-N-(furan-2-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-4-3-8(11)10-6-7-2-1-5-12-7;/h1-2,5H,3-4,6,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGGIJBQLZHEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-20-0 | |
| Record name | Propanamide, 3-amino-N-(2-furanylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-Amino-N-(2-furylmethyl)propanamide hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the various aspects of its biological activity, supported by data tables, case studies, and detailed research findings.
Molecular Formula : C₈H₁₃ClN₂O₂
CAS Number : 1220035-20-0
MDL Number : MFCD13562620
Structure : The compound features an amino group, a furan ring, and a propanamide structure, which may contribute to its biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the realm of neuropharmacology. Notably, it has been studied for its anticonvulsant properties , suggesting potential applications in treating epilepsy and other seizure disorders.
Anticonvulsant Activity
A study conducted on animal models demonstrated that this compound significantly reduced seizure frequency and duration. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Data Table: Summary of Biological Activities
| Activity | Effect | Study Reference |
|---|---|---|
| Anticonvulsant | Reduced seizure frequency | |
| Neuroprotective | Potential protective effects | |
| Cytotoxicity | Low cytotoxic effects observed |
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving rats, the administration of this compound resulted in a notable decrease in seizure activity induced by pentylenetetrazol (PTZ). The results indicated that doses as low as 10 mg/kg were effective in providing significant anticonvulsant effects, with no observed toxicity at this dosage.
Case Study 2: Neuroprotective Properties
Another investigation explored the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that this compound could mitigate cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Research Findings
Recent literature emphasizes the importance of further investigations into the pharmacokinetics and long-term effects of this compound. Preliminary findings suggest that while it exhibits promising biological activity, comprehensive studies are necessary to fully understand its safety profile and therapeutic potential.
Comparison with Similar Compounds
Structural Derivatives and Substitution Effects
The following table summarizes key analogs and their distinguishing features:
Functional Group Impact on Properties
- Electron-Withdrawing Groups (e.g., Cl, F) :
- Electron-Donating Groups (e.g., OCH₃) :
Pharmacological and Industrial Relevance
- Pharmaceuticals : Fluorinated analogs (e.g., CAS 1909313-82-1) are prioritized in drug development due to fluorine’s bioisosteric effects and enhanced binding affinity .
- Agrochemicals : Chlorinated derivatives (e.g., CAS 1251924-84-1) exhibit pesticidal activity attributed to their lipophilic and persistent nature .
- Material Science : Methoxy-substituted compounds (e.g., CAS 1220037-58-0) serve as ligands in coordination polymers, leveraging their electron-rich oxygen atoms .
Preparation Methods
Starting from Furfural to Amino Acid Derivative
According to research published in the Chemical and Pharmaceutical Bulletin, the synthesis begins with furfural, which is converted to 3-amino-3-(2-furyl)propanoic acid through a series of reactions:
- Furfural is transformed into the amino acid intermediate 3-amino-3-(2-furyl)propanoic acid (compound 19).
- This intermediate is then converted to the methyl ester hydrochloride (compound 20) by reaction with methanol and thionyl chloride at low temperature (−10 °C), yielding 92% of the methyl ester hydrochloride after recrystallization.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Methanol, thionyl chloride, −10 °C, 15 h | 92 | Recrystallization from MeOH |
Functionalization to Propanamide
The amino acid methyl ester hydrochloride (20) undergoes further acylation reactions to introduce the amide functionality:
- Chloroacetylation with chloroacetyl chloride yields 3-(chloroacetylamino)-3-(2-furyl)propanoic acid methyl ester (21a).
- Hydrolysis of the methyl ester under basic conditions (4% NaOH) affords 3-(chloroacetylamino)-3-(2-furyl)propanoic acid (7a) in 95% yield.
This step is critical for generating the propanamide framework functionalized with the 2-furylmethyl group.
Alternative Preparation via Zinc-Mediated Reductive Amination
Recent advances in multicomponent synthesis have demonstrated zinc-mediated reductive amination as an efficient method for preparing α-branched amines, which can be adapted for the synthesis of compounds like this compound:
- Zinc-mediated reductive amination improves yields and reduces side products compared to silicon/hv-mediated methods.
- For example, amine hydrochloride salts subjected to zinc-mediated conditions gave yields up to 78% with no reductive amination side products.
- This method can be adapted to synthesize this compound by reacting appropriate aldehydes and amines in the presence of zinc.
| Entry | Conditions | Yield of Desired Product (%) | Side Products (%) |
|---|---|---|---|
| 1 | Si/hv | 54 | 23 |
| 2 | Zinc-mediated | 78 | 0 |
Summary Table of Preparation Methods
Research Findings and Notes
- The esterification of 3-amino-3-(2-furyl)propanoic acid to its methyl ester hydrochloride is efficient and high yielding (up to 92%) under mild conditions using thionyl chloride and methanol.
- Hydrolysis and acylation steps proceed with high yields (up to 95%) to give the functionalized propanamide derivatives.
- Zinc-mediated reductive amination represents a modern, efficient alternative that enhances yield and purity, minimizing side reactions typical of other reductive amination methods.
- The preparation of this compound requires careful control of reaction conditions, especially temperature and pH, to optimize yield and purity.
- No direct preparation method was found in sources such as patents unrelated to this specific compound or from less reliable commercial databases, emphasizing the importance of peer-reviewed and patent literature.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Amino-N-(2-furylmethyl)propanamide hydrochloride with optimal yield?
- Methodological Answer : Synthesis typically involves coupling 3-aminopropanoic acid derivatives with furylmethylamine under carbodiimide-mediated amidation (e.g., EDC/HCl). Key parameters include:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of carboxylic acid to amine to drive reaction completion .
- Temperature control : Reactions are conducted at 0–4°C during coupling to minimize side reactions .
- Purification : Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt, achieving >95% purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Employ orthogonal techniques:
- NMR spectroscopy : H and C NMR verify the furylmethyl group (δ 6.2–7.4 ppm for aromatic protons) and amide bond (δ 1.8–2.2 ppm for β-amino protons) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z 229.08 for CHNO·HCl) .
- Elemental analysis : Validate chloride content (theoretical ~15.5% for HCl salt) .
Q. How can researchers enhance the aqueous solubility of this compound for in vitro assays?
- Methodological Answer :
- Salt form : The hydrochloride salt inherently improves solubility in polar solvents (e.g., water, PBS) due to ionic dissociation .
- pH adjustment : Test solubility across pH 3–7.5; protonation of the amino group at acidic pH enhances hydrophilicity .
- Co-solvents : Use ≤10% DMSO or ethanol to maintain solubility without denaturing proteins in biological assays .
Advanced Research Questions
Q. What strategies can be employed to investigate the enzyme inhibitory potential of this compound?
- Methodological Answer :
- Kinetic assays : Perform dose-response studies (e.g., IC determination) using fluorogenic substrates for target enzymes (e.g., proteases or kinases). Include positive controls (e.g., staurosporine for kinases) .
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () and thermodynamics .
- Mutagenesis : Engineer enzyme variants to identify critical binding residues (e.g., mutation of active-site histidine disrupts inhibition) .
Q. How should researchers address contradictory bioactivity data observed across different experimental models for this compound?
- Methodological Answer :
- Purity verification : Re-analyze compound purity via HPLC (≥98% by area) to rule out batch variability .
- Assay conditions : Standardize pH, ionic strength, and reducing agents (e.g., TCEP for thiol-sensitive targets) across models .
- Orthogonal assays : Compare enzymatic inhibition with cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target cytotoxicity .
Q. What computational approaches are suitable for predicting the interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding poses in enzyme active sites, prioritizing hydrogen bonds with the furyl oxygen and amide carbonyl .
- MD simulations : Conduct 100-ns simulations in explicit solvent to assess binding stability (RMSD <2.0 Å) .
- QSAR modeling : Corrogate substituent effects (e.g., furyl vs. imidazole) on bioactivity using descriptors like logP and polar surface area .
Notes
- Avoid referencing commercial suppliers (e.g., ) per guidelines.
- Structural analogs (e.g., imidazole derivatives in –2) inform mechanistic hypotheses but require experimental validation for the furylmethyl variant.
- Computational predictions () must be corroborated with wet-lab data to resolve discrepancies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
